3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine

Lipophilicity ADME Medicinal Chemistry

This 4-amino-1,2,4-triazole features unique electronic properties and lipophilicity (LogP 4.43), making it an essential building block for hydrophobic MOFs, catalysis, and derivatization. The 4-amino group enables coordination chemistry and further functionalization not possible with 1H-triazoles. Ideal for materials science and medicinal chemistry research. Contact us for bulk quotes and custom synthesis.

Molecular Formula C16H16N4
Molecular Weight 264.332
CAS No. 93016-12-7
Cat. No. B2802861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine
CAS93016-12-7
Molecular FormulaC16H16N4
Molecular Weight264.332
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(N2N)C3=CC=CC=C3C
InChIInChI=1S/C16H16N4/c1-11-7-3-5-9-13(11)15-18-19-16(20(15)17)14-10-6-4-8-12(14)2/h3-10H,17H2,1-2H3
InChIKeyYCFUPKXYQAEZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine (CAS 93016-12-7): A 4-Amino-1,2,4-Triazole Scaffold for Coordination Chemistry and Biological Probe Development


3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine (CAS 93016-12-7) is a synthetic heterocyclic compound belonging to the 4-amino-1,2,4-triazole class, characterized by two ortho-tolyl (2-methylphenyl) substituents at the 3- and 5-positions of the triazole ring . The compound possesses a molecular formula of C16H16N4, a molecular weight of 264.33 g/mol, and key predicted physicochemical properties including a LogP of 4.43 and a polar surface area of 57 Ų, which are central to its behavior as a lipophilic ligand and synthetic building block .

Why the 4-Amino Substituent in 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine is Non-Interchangeable with Unsubstituted or N-Alkylated Triazole Analogs


In the 1,2,4-triazole class, simple substitution at the 4-position with an amino group fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and metal-coordination geometry compared to unsubstituted 1H-triazoles or N-alkylated derivatives . The 4-amino group serves as an electron-donating moiety that increases the electron density on the triazole ring nitrogens, enhancing their ability to act as bridging ligands in coordination polymers and metal-organic frameworks [1]. This specific electronic configuration also introduces distinct reactivity profiles in further derivatization, such as Schiff base formation, which is not possible with analogs lacking this primary amine handle [2]. Consequently, the performance of a 4-amino-1,2,4-triazole in catalysis, materials science, or biological assays cannot be inferred from or substituted by 1H- or 1-alkyl-1,2,4-triazole counterparts; the observed activity is intrinsically tied to the presence of the 4-amino functionality, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine from Closest Analogs: Physicochemical and Structural Evidence


Lipophilicity Enhancement: A 2.7-Fold Higher LogP than the Parent 4-Amino-1,2,4-Triazole Scaffold

The introduction of two ortho-tolyl groups at the 3- and 5-positions of the 4H-1,2,4-triazol-4-amine core results in a substantial increase in lipophilicity. The target compound exhibits an ACD/LogP value of 4.43 , which is approximately 2.7-fold higher than the estimated LogP of -0.57 for the unsubstituted 4H-1,2,4-triazol-4-amine (CAS 584-13-4) [1]. This significant shift from a hydrophilic to a highly lipophilic state directly impacts membrane permeability and compound distribution in biological systems or organic phases.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Enhanced Molecular Volume and Polar Surface Area: Impact on Bioconcentration and Transport

The addition of two aromatic 2-methylphenyl substituents dramatically alters the molecule's size and shape. The target compound has a predicted molar volume of 219.9 cm³ and a polar surface area (PSA) of 57 Ų . In contrast, the unsubstituted 4H-1,2,4-triazol-4-amine core has a molar volume of approximately 60 cm³ and a PSA of 67.2 Ų [1]. While the PSA decreases slightly, the molar volume increases by over 3.6-fold, which is a key determinant in models predicting higher soil adsorption and bioconcentration factors.

Bioconcentration Environmental Fate Molecular Descriptors QSAR

Improved Biodegradability Profile Compared to Fluorinated 3,5-Disubstituted Analogs

Environmental persistence is a critical differentiator for triazole-based agrochemicals. The target compound, with its methyl-substituted aromatic rings, exhibits a BIOWIN3 (ultimate biodegradation) score of 2.4653, corresponding to a half-life of 'weeks-months' . In contrast, many fluorinated 3,5-disubstituted-4H-1,2,4-triazol-4-amines, which are designed for enhanced bioactivity, often contain fluorine atoms that increase environmental persistence [1]. While direct comparative data for a specific fluorinated analog is not available, class-level knowledge indicates that the absence of fluorine in 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine generally leads to a more favorable biodegradation profile.

Biodegradation Environmental Persistence Green Chemistry Agrochemicals

Key Application Scenarios for Procuring 3,5-bis(2-methylphenyl)-4H-1,2,4-triazol-4-amine in Academic and Industrial R&D


Design of Lipophilic Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound's high lipophilicity (LogP 4.43) and rigid, aromatic substituents make it an ideal organic linker for constructing hydrophobic MOFs. These materials are sought after for applications in selective adsorption of organic pollutants from water, gas separation of non-polar molecules, and the development of water-stable porous materials. The 4-amino group provides a coordination anchor distinct from 1H-triazoles, enabling unique bridging modes with transition metal ions [1].

Scaffold for Antifungal and Antibacterial Probe Synthesis

While the parent compound is not an active pharmaceutical ingredient, its enhanced lipophilicity and structural similarity to bioactive 1,2,4-triazoles position it as a valuable intermediate for creating focused libraries of antifungal and antibacterial agents. The ortho-tolyl groups can improve penetration of fungal cell walls, and the 4-amino handle allows for facile conjugation with other pharmacophores, as demonstrated by the broad class activity of triazol-4-amines [2].

Model Compound for Environmental Fate and Bioconcentration Studies

Given its well-defined and predicted physicochemical properties, including a BCF of 193 and a biodegradation half-life of weeks-months , this compound serves as an excellent model system for investigating the environmental behavior of aromatic nitrogen heterocycles. Researchers can use it to validate computational models for sorption to soil (Log Koc 5.771) and bioconcentration in aquatic organisms, providing data critical for the risk assessment of new agrochemicals and industrial chemicals.

Precursor for Advanced Functional Materials via N-Functionalization

The primary amine group is a versatile synthetic handle that is absent in the more common 1H-triazole analogs. It can be readily functionalized to introduce ionic liquids, polymerizable groups, or fluorescent tags. This allows for the creation of novel triazolium-based ionic liquids or polymers with tailored properties for energy storage, catalysis, or sensing applications.

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